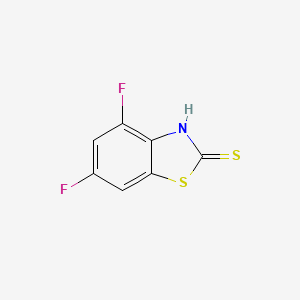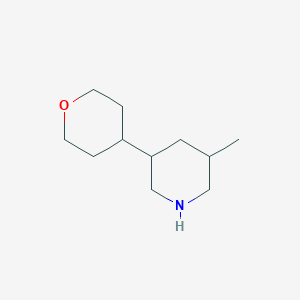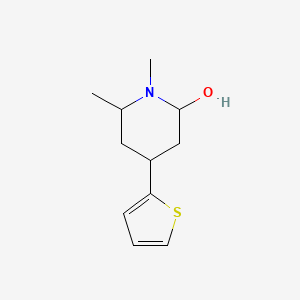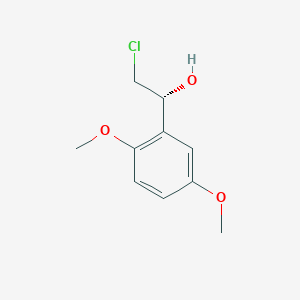
(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a dimethoxyphenyl group, and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde.
Grignard Reaction: The 2,5-dimethoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium chloride, to form the corresponding alcohol.
Chlorination: The resulting alcohol is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chloro group, yielding (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, ammonia, or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the dimethoxyphenyl moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
類似化合物との比較
(1R)-1-(2,5-Dimethoxyphenyl)ethan-1-ol: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Contains an amino group instead of a chloro group, leading to distinct properties and applications.
Uniqueness: (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the presence of the chloro group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H13ClO3 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1 |
InChIキー |
YWTLEXRPUFPCQB-VIFPVBQESA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)[C@H](CCl)O |
正規SMILES |
COC1=CC(=C(C=C1)OC)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


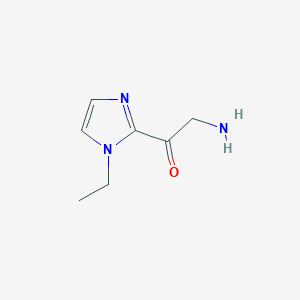
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)
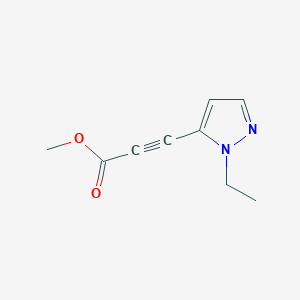

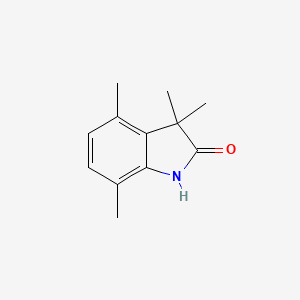

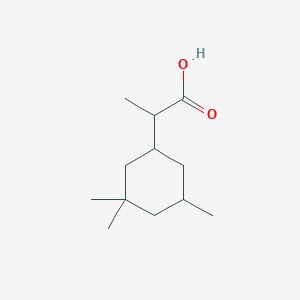
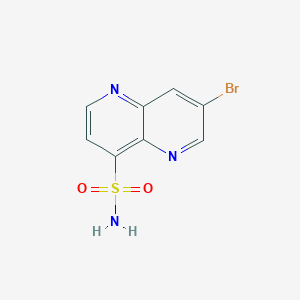

![{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)

